molecular formula C12H22N2O3 B2411109 tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate CAS No. 2167522-18-9

tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Cat. No.: B2411109
CAS No.: 2167522-18-9
M. Wt: 242.319
InChI Key: ZSVZKYLCERZEIK-UHFFFAOYSA-N
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Description

tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of the pyrrole ring. The tert-butyl group is then added to protect the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, it can be used to study the interactions of heterocyclic compounds with biological targets. Its structure makes it a valuable tool for probing enzyme mechanisms and receptor binding .

Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fused ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness: The unique fused ring system of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate sets it apart from other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9(5-13)4-8-6-16-7-10(8)14/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVZKYLCERZEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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